molecular formula C16H23N3O2 B4676906 1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide

1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide

Cat. No.: B4676906
M. Wt: 289.37 g/mol
InChI Key: BVFJDZBWIBFUDH-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12(20)19-10-8-13(9-11-19)16(21)17-14-4-6-15(7-5-14)18(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFJDZBWIBFUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or acetic anhydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, producing the corresponding carboxylic acid and amine.

Scientific Research Applications

1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with a different chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide
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1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide

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